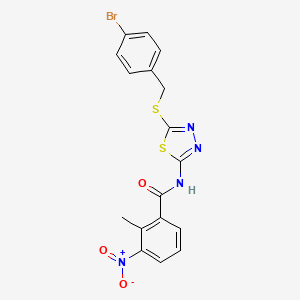

5-Dimethylphosphorylpyridin-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Dimethylphosphorylpyridin-2-amine is a derivative of ammonia in which one, two, or all three hydrogen atoms are replaced by hydrocarbon groups . Amines are classified as primary, secondary, or tertiary by the number of hydrocarbon groups attached to the nitrogen atom .

Synthesis Analysis

The synthesis of 5-Dimethylphosphorylpyridin-2-amine and similar compounds involves various methods including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .Molecular Structure Analysis

The molecular structure of 5-Dimethylphosphorylpyridin-2-amine can be analyzed using various techniques. These include collecting and processing drug structures, downloading information on the structures of the compounds, and using the SMILE code, a chemical notation representing a chemical structure in linear textual form .Chemical Reactions Analysis

The chemical reactions involving 5-Dimethylphosphorylpyridin-2-amine can be analyzed using principles of chemical reactor analysis and design . This involves understanding the inherent hazardous properties of a chemical or a chemical operation, and the likelihood of these hazardous properties causing harm to people and the severity of that harm .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Dimethylphosphorylpyridin-2-amine can be analyzed using various techniques. These properties include mechanical, thermal, magnetic, electronic, optical, and catalytic properties .Scientific Research Applications

Surface Functionalization and Material Chemistry

One notable application of amine-containing molecules in scientific research, similar in function if not directly related to 5-Dimethylphosphorylpyridin-2-amine, involves the use of such compounds in surface functionalization and material chemistry. For example, a plant-inspired molecule, 5-pyrogallol 2-aminoethane (PAE), demonstrated the ability to perform material-independent surface functionalization. The presence of primary amine and pyrogallol groups in PAE was crucial for its multifunctional coating abilities, which could be leveraged in medical device development, drug delivery, cell culture, and energy storage devices (Hong et al., 2014).

Catalysis in Organic Synthesis

Chiral amines, including those with structures similar to 5-Dimethylphosphorylpyridin-2-amine, have been used to catalyze enantioselective reactions in organic synthesis. For instance, certain chiral amines catalyzed the direct enantioselective Michael addition of simple aldehydes to vinyl ketones, forming optically active substituted 5-keto aldehydes. This process highlights the potential of chiral amines in activating aldehydes and enones, contributing to a better understanding of reaction mechanisms and enhancing the efficiency of organocatalytic reactions (Melchiorre & Jørgensen, 2003).

Selective Amination Processes

A specific application in chemical synthesis involves the selective amination of polyhalopyridines, a process that could parallel the reactivity of compounds like 5-Dimethylphosphorylpyridin-2-amine. Amination of 5-bromo-2-chloropyridine catalyzed by a palladium-Xantphos complex predominantly yielded 5-amino-2-chloropyridine with excellent chemoselectivity and yield. This type of reaction is critical for creating specific amine-functionalized compounds for further research and application in pharmaceuticals and materials science (Ji, Li, & Bunnelle, 2003).

Complexation and Unfolding in Molecular Chemistry

The study of heterocyclic ureas, including those similar to 5-Dimethylphosphorylpyridin-2-amine, has provided insights into complexation-induced unfolding and the formation of hydrogen-bonded structures. These compounds exhibit a concentration-dependent unfolding to form multiply hydrogen-bonded complexes, which are significant for understanding molecular self-assembly and mimicry of biological processes (Corbin et al., 2001).

Novel Synthetic Methods and Catalysis

Innovative synthetic methods using compounds like 5-Dimethylphosphorylpyridin-2-amine are being explored, such as the multicomponent synthesis of pyridine-pyrimidines catalyzed by triazine diphosphonium hydrogen sulfate ionic liquid supported on functionalized nanosilica. This represents a step forward in the development of efficient, reusable catalysts for the synthesis of nitrogen-containing compounds, showcasing the versatility and potential of amine derivatives in chemical synthesis (Rahmani et al., 2018).

Safety and Hazards

The safety and hazards of 5-Dimethylphosphorylpyridin-2-amine can be analyzed using safety data sheets and other resources. These resources provide information on the chemical’s flammability, toxicity, and potential health effects .

Relevant Papers Relevant papers on 5-Dimethylphosphorylpyridin-2-amine include research developments in the syntheses, anti-inflammatory activities, and structure–activity relationships of pyrimidines , and a novel Schiff base of pyridine-2-amine derivative as an effective inhibitor of the dissolution of N80 pipeline steel in 1 M HCl .

properties

IUPAC Name |

5-dimethylphosphorylpyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N2OP/c1-11(2,10)6-3-4-7(8)9-5-6/h3-5H,1-2H3,(H2,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJLIBOQRHZYFDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(=O)(C)C1=CN=C(C=C1)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N2OP |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6-Aminopyridin-3-yl)dimethylphosphine oxide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-amino-4-(2,5-dichlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate](/img/structure/B2677994.png)

![N-[4-(acetylamino)phenyl]-2-{[1-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-3-yl]oxy}acetamide](/img/structure/B2678000.png)

![(5Ar,9aR)-3,4,5a,6,7,8,9,9a-octahydro-2H-pyrido[2,3-f][1,4]oxazepin-5-one](/img/structure/B2678008.png)

![6-Ethyl-4-[[2-hydroxyethyl(methyl)amino]methyl]chromen-2-one](/img/structure/B2678010.png)

![6,7-dimethoxy-2-[(4-pyridinylmethyl)sulfanyl]-3-[3-(trifluoromethyl)benzyl]-4(3H)-quinazolinimine](/img/structure/B2678016.png)